molecular formula C13H22N2O3S B12533375 2-Amino-N-(3-butoxypropyl)benzenesulfonamide CAS No. 679000-55-6

2-Amino-N-(3-butoxypropyl)benzenesulfonamide

Cat. No.: B12533375
CAS No.: 679000-55-6
M. Wt: 286.39 g/mol
InChI Key: IEZQPXRPZNGUTI-UHFFFAOYSA-N
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Description

2-Amino-N-(3-butoxypropyl)benzenesulfonamide is a chemical compound with the molecular formula C13H22N2O3S and a molecular weight of 286.39 g/mol . It is a benzenesulfonamide derivative, which means it contains a sulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Amino-N-(3-butoxypropyl)benzenesulfonamide involves several steps. One common method includes the reaction of 2-aminobenzenesulfonamide with 3-butoxypropyl bromide under basic conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Amino-N-(3-butoxypropyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups onto the benzene ring.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-N-(3-butoxypropyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-butoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, such as reducing intraocular pressure in glaucoma patients or inhibiting the growth of cancer cells.

Comparison with Similar Compounds

2-Amino-N-(3-butoxypropyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

  • 2-Amino-N-(3-methoxypropyl)benzenesulfonamide
  • 2-Amino-N-(3-ethoxypropyl)benzenesulfonamide
  • 2-Amino-N-(3-propoxypropyl)benzenesulfonamide

These compounds share similar chemical structures but differ in the length and type of the alkoxy group attached to the propyl chain. The uniqueness of this compound lies in its specific alkoxy group, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

679000-55-6

Molecular Formula

C13H22N2O3S

Molecular Weight

286.39 g/mol

IUPAC Name

2-amino-N-(3-butoxypropyl)benzenesulfonamide

InChI

InChI=1S/C13H22N2O3S/c1-2-3-10-18-11-6-9-15-19(16,17)13-8-5-4-7-12(13)14/h4-5,7-8,15H,2-3,6,9-11,14H2,1H3

InChI Key

IEZQPXRPZNGUTI-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCNS(=O)(=O)C1=CC=CC=C1N

Origin of Product

United States

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